Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride is a chemical compound with a molecular weight of 271.76 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester, an amino group, and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride involves several steps. One common method includes the reaction of ethyl 2-amino-3-mercaptopropanoate with ethyl chloroacetate under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate
- Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
Uniqueness
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride is unique due to the presence of both an amino group and a sulfanyl group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C9H18ClNO4S |
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Molecular Weight |
271.76 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-3-13-8(11)6-15-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
IBYFHUSVPNCBAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC(C(=O)OCC)N.Cl |
Origin of Product |
United States |
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